N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyrazine-2-carbohydrazide
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Overview
Description
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde and pyrazine-2-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered, washed, and recrystallized to obtain the pure compound .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced hydrazones and alcohol derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyrazine-2-carbohydrazide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyrazine-2-carbohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and leading to biological effects such as antimicrobial and anticancer activities.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis, thereby exerting its effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Known for its antinociceptive and anti-inflammatory properties.
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Exhibits strong tyrosinase inhibitory activity and potential anti-melanogenesis properties.
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-2-4-11-5-3-6-12(14(11)20)9-18-19-15(21)13-10-16-7-8-17-13/h2-3,5-10,20H,1,4H2,(H,19,21)/b18-9+ |
InChI Key |
UPYPMFYDWGFQMS-GIJQJNRQSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NC=CN=C2)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NC=CN=C2)O |
Origin of Product |
United States |
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